Cas no 13366-36-4 (Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-)

Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- structure
13366-36-4 structure
Product Name:Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
CAS-nummer:13366-36-4
MF:C16H16O2
MW:240.297044754028
CID:119512
PubChem ID:3004636
Update Time:2025-04-18

Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
    • dimethylstilbestrol
    • trans-2,3-bis(4'-hydroxyphenyl)-2-butene
    • 4,4'-(1,2-Dimethyl-1,2-ethenediyl)diphenol
    • 4,4'-(2E)-but-2-ene-2,3-diyldiphenol
    • 4,4'-Stilbenediol, alpha,alpha'-dimethyl
    • alpha,alpha'-Dimethyl-4,4'-stilbenediol
    • 4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol
    • 13366-36-4
    • 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
    • NSC45946
    • NSC-45946
    • NSC 45946
    • BDBM50410510
    • Dimethylstilbesterol
    • CHEMBL269003
    • AI3-61021
    • 30L22Q8N9M
    • Phenol,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
    • NSC-658943
    • 4,4'-Stilbenediol, alpha,alpha'-dimethyl-, (E)-
    • UNII-30L22Q8N9M
    • Dimethylstilboestrol
    • SCHEMBL125634
    • 4,4'-Stilbenediol, .alpha.,.alpha.'-dimethyl-, (E)-
    • dimethylstibestrol
    • 4, .alpha.,.alpha.'-dimethyl-, (E)-
    • Q27116241
    • NSC658943
    • SCHEMBL125635
    • 4,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
    • .alpha.,4'-stilbenediol (E)-
    • 4-[(E)-2-(4-hydroxyphenyl)-1-methyl-prop-1-enyl]phenol
    • DTXSID2022468
    • .alpha.,.alpha.'-Dimethyl-4,4'-stilbenediol
    • alpha,alpha'-Dimethyl-4,4'-stilbenediol (E)-
    • 4, trans-.alpha.,.alpha.'-dimethyl-
    • Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
    • Phenol, 4,4'-((1E)-1,2-dimethyl-1,2-ethenediyl)bis-
    • 552-80-7
    • (E)-4,4'-(1,2-Dimethyl-1,2-ethenediyl)bisphenol
    • CHEBI:34717
    • BIDD:ER0155
    • Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
    • Inchi: 1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+
    • InChI-sleutel: XPINIPXARSNZDM-VAWYXSNFSA-N
    • LACHT: OC1C=CC(=CC=1)/C(/C)=C(\C)/C1C=CC(=CC=1)O

Berekende eigenschappen

  • Exacte massa: 240.11508
  • Monoisotopische massa: 240.115
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 262
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.148
  • Kookpunt: 381°Cat760mmHg
  • Vlampunt: 178.8°C
  • Brekindex: 1.624
  • PSA: 40.46
  • LogboekP: 4.04840
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd